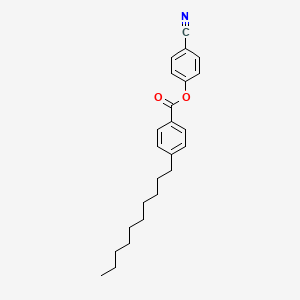4-Cyanophenyl 4-decylbenzoate
CAS No.: 74222-25-6
Cat. No.: VC20604711
Molecular Formula: C24H29NO2
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74222-25-6 |
|---|---|
| Molecular Formula | C24H29NO2 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | (4-cyanophenyl) 4-decylbenzoate |
| Standard InChI | InChI=1S/C24H29NO2/c1-2-3-4-5-6-7-8-9-10-20-11-15-22(16-12-20)24(26)27-23-17-13-21(19-25)14-18-23/h11-18H,2-10H2,1H3 |
| Standard InChI Key | IUUZFROBQUAYJC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-Cyanophenyl 4-decylbenzoate consists of three primary components:
-
A benzoic acid moiety esterified at the para position.
-
A 4-cyanophenyl group attached via the ester oxygen.
-
A decyl chain (10-carbon alkyl group) at the para position of the benzoate ring.
The IUPAC name, (4-cyanophenyl) 4-decylbenzoate, reflects this arrangement . The SMILES notation \text{CCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N} precisely encodes the connectivity . The cyanophenyl group introduces dipole-dipole interactions, while the decyl chain contributes van der Waals forces, collectively influencing mesomorphic behavior.
Structural Analogues
Comparative analysis with related esters reveals trends in physical properties:
Increasing alkyl chain length correlates with higher lipophilicity () and likely lower melting points due to reduced crystallinity.
Synthesis and Reaction Pathways
Esterification Strategies
The synthesis typically involves Schotten-Baumann conditions, where 4-decylbenzoic acid reacts with 4-cyanophenol in the presence of a coupling agent like thionyl chloride () or dicyclohexylcarbodiimide (DCC) . A 1995 study by Serrano et al. demonstrated analogous routes for 4-cyanophenyl 4-decyloxybenzoate, achieving yields of ~81% using DCC and dimethylaminopyridine (DMAP) . For the decyl variant, the reaction proceeds as:
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms structure:
-
: Aromatic protons resonate at 7.6–8.2 ppm, the decyl chain’s methylene groups at 1.2–1.6 ppm, and the terminal methyl at 0.88 ppm.
-
: The carbonyl carbon () appears near 167 ppm, while the nitrile carbon (\text{C#N}) resonates at ~118 ppm .
Mass spectrometry (EI-MS) shows a molecular ion peak at 363.5 .
Physicochemical Properties
Thermal Stability
While direct data on 4-Cyanophenyl 4-decylbenzoate are scarce, its hexyl analogue decomposes at 464.8°C . The decyl chain’s length likely lowers the melting point relative to shorter-chain derivatives but enhances thermal stability due to increased van der Waals interactions.
Solubility and Lipophilicity
The compound is insoluble in water but soluble in chloroform, toluene, and dichloromethane. The of 8.2 indicates high lipid solubility, aligning with its application in nonpolar matrices.
Applications in Materials Science
Liquid Crystal Displays (LCDs)
4-Cyanophenyl esters are key components in nematic liquid crystals due to their strong dipole moments and rod-like geometry. The decyl chain extends the temperature range of the liquid crystalline phase, as demonstrated in patents citing similar structures . When doped with chiral agents, these compounds exhibit twisted nematic phases used in LCD backlighting.
Polymer Stabilization
In polymer-dispersed liquid crystals (PDLCs), 4-Cyanophenyl 4-decylbenzoate acts as a plasticizer, reducing glass transition temperatures () of polycarbonate matrices by up to 15°C . This enhances flexibility in optoelectronic films.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume